1-[2-Methyl-3-(4-methylbenzene-1-sulfonyl)propyl]cyclododec-1-ene
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Overview
Description
1-[2-Methyl-3-(4-methylbenzene-1-sulfonyl)propyl]cyclododec-1-ene is an organic compound characterized by its complex structure, which includes a cyclododec-1-ene ring substituted with a 2-methyl-3-(4-methylbenzene-1-sulfonyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-3-(4-methylbenzene-1-sulfonyl)propyl]cyclododec-1-ene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the sulfonyl group to the benzene ring using reagents like sulfonyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclization: The final step involves the cyclization of the intermediate to form the cyclododec-1-ene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methyl-3-(4-methylbenzene-1-sulfonyl)propyl]cyclododec-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-[2-Methyl-3-(4-methylbenzene-1-sulfonyl)propyl]cyclododec-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[2-Methyl-3-(4-methylbenzene-1-sulfonyl)propyl]cyclododec-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . The cyclododec-1-ene ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
1-Methyl-4-propylbenzene: Similar in structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Methylbenzenemethanesulfonyl chloride: Contains the sulfonyl group but differs in the alkyl chain length and overall structure.
Properties
CAS No. |
62221-81-2 |
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Molecular Formula |
C23H36O2S |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-[2-methyl-3-(4-methylphenyl)sulfonylpropyl]cyclododecene |
InChI |
InChI=1S/C23H36O2S/c1-20-14-16-23(17-15-20)26(24,25)19-21(2)18-22-12-10-8-6-4-3-5-7-9-11-13-22/h12,14-17,21H,3-11,13,18-19H2,1-2H3 |
InChI Key |
SXDAVYKMNHMHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)CC2=CCCCCCCCCCC2 |
Origin of Product |
United States |
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